molecular formula C7H10N2O B112523 (2-Methoxypyridin-3-yl)methanamine CAS No. 354824-19-4

(2-Methoxypyridin-3-yl)methanamine

Cat. No. B112523
M. Wt: 138.17 g/mol
InChI Key: ITKBAOSPYUIRMP-UHFFFAOYSA-N
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Description

“(2-Methoxypyridin-3-yl)methanamine” is a chemical compound with the molecular formula C7H10N2O . It is stored in a dark place, under an inert atmosphere .


Molecular Structure Analysis

The molecular weight of “(2-Methoxypyridin-3-yl)methanamine” is 138.17 . The compound has a linear formula of C7H10N2O .


Physical And Chemical Properties Analysis

“(2-Methoxypyridin-3-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 138.17 . Further physical and chemical properties are not detailed in the available sources.

Scientific Research Applications

Synthesis and Biological Activity

(2-Methoxypyridin-3-yl)methanamine and its derivatives have been actively explored for their synthesis and potential biological activities. For instance, novel azetidine derivatives synthesized from this compound have shown promising antibacterial and antifungal activities (Rao, Prasad, & Rao, 2013). Additionally, this chemical framework has been utilized in the total synthesis of Lycopodium alkaloids, highlighting its utility in complex organic synthesis (Bisai & Sarpong, 2010).

Antimicrobial and Anticonvulsant Agents

Several studies have focused on designing and synthesizing new quinoline derivatives carrying a 1,2,3-triazole moiety starting from compounds like (2-Methoxypyridin-3-yl)methanamine. These derivatives demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, showcasing the compound's potential in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010). Additionally, heterocyclic Schiff bases derived from 3-aminomethyl pyridine have been synthesized and found to exhibit significant anticonvulsant activity, further expanding the therapeutic potential of derivatives of (2-Methoxypyridin-3-yl)methanamine (Pandey & Srivastava, 2011).

Liquid Crystalline Behavior and Photophysics

The synthesis and characterization of new series of luminescent compounds containing (2-Methoxypyridin-3-yl)methanamine have been reported. These compounds exhibit liquid crystalline behavior and show potential as mesogens. Their photophysical properties have been studied, indicating their utility in materials science and optoelectronics (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).

Catalysis and Polymerization

In the realm of catalysis, (2-Methoxypyridin-3-yl)methanamine-based compounds have been employed as ligands in metal complexes for various catalytic applications, including polymerization processes. These complexes have shown efficacy in the ring-opening polymerization of rac-lactide, producing polylactide with a preference for heterotactic configuration, which is crucial for material properties (Kwon, Nayab, & Jeong, 2015).

Safety And Hazards

“(2-Methoxypyridin-3-yl)methanamine” is classified under the GHS07 hazard class . The compound has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

(2-methoxypyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-7-6(5-8)3-2-4-9-7/h2-4H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKBAOSPYUIRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588603
Record name 1-(2-Methoxypyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxypyridin-3-yl)methanamine

CAS RN

354824-19-4
Record name 2-Methoxy-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354824-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxypyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A round bottom flask was charged with 0.44 g (3.23 mM) of 2-methoxy-3-pyridine carboxaldehyde (24), 1.24 g (16.15 mM) of ammonium acetate, and 0.61 g (19.69 mM) of sodium cyanoborohydride. The flask was then flushed with argon, and then 50 mL of dry MeOH was added by syringe. The reaction was stirred for 2 days, at which point the MeOH was evaporated off 25 mL of water was added, and the mixture was brought to pH 2 with conc. HCl. This was extracted twice with EtOAc to remove the alcohol side product. The mixture was brought to pH 10 using sodium hydroxide pellets, saturated with NaCl, and extracted twice with DCM and once with EtOAc. The combined organics were dried and evaporated to give 0.31 g (69%) of 3-aminomethyl-2-methoxypyridine (25).
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One

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